5-Chloro-2-(pentafluoroethyl)pyridine
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Overview
Description
5-Chloro-2-(pentafluoroethyl)pyridine: is a fluorinated pyridine derivative. It is characterized by the presence of a chlorine atom at the 5-position and a pentafluoroethyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the pentafluoroethyl group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(pentafluoroethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups on the pyridine ring .
Scientific Research Applications
5-Chloro-2-(pentafluoroethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pentafluoroethyl)pyridine involves its interaction with various molecular targets. The electron-withdrawing effects of the pentafluoroethyl group and the chlorine atom influence the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(pentafluoroethyl)pyridine
- 5-Chloro-2,3,6-trifluoropyridine
Comparison: 5-Chloro-2-(pentafluoroethyl)pyridine is unique due to the presence of both a chlorine atom and a pentafluoroethyl group, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
5-chloro-2-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5N/c8-4-1-2-5(14-3-4)6(9,10)7(11,12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCWRGHASNZSMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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